Cas no 2377609-17-9 (5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol)
5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
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- Inchi: 1S/C11H15BFNO3/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-14-9(8)15/h5-6H,1-4H3,(H,14,15)
- InChI Key: KKMZLKVFFMMQDS-UHFFFAOYSA-N
- SMILES: C1(=O)NC=C(F)C=C1B1OC(C)(C)C(C)(C)O1
5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA01275-250mg |
5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol |
2377609-17-9 | 95% | 250mg |
$293.00 | 2024-04-20 | |
| A2B Chem LLC | BA01275-1g |
5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol |
2377609-17-9 | 95% | 1g |
$717.00 | 2024-04-20 |
5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol: A Comprehensive Overview
The compound 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, identified by the CAS number 2377609-17-9, is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and materials science. This compound is notable for its unique structure, which combines a pyridine ring with a boron-containing substituent and a hydroxyl group. The presence of the fluorine atom at the 5-position further enhances its chemical reactivity and biological activity.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and coupling reactions. The use of tetramethylboronate groups in such compounds has been widely explored in recent years due to their ability to act as versatile intermediates in cross-coupling reactions. Recent studies have demonstrated that these groups can facilitate the formation of stable carbon-boron bonds, which are essential for various applications in drug discovery and material synthesis.
One of the most promising applications of 5-fluoro-pyridinol derivatives lies in their potential as precursors for constructing bioactive molecules. For instance, researchers have utilized these compounds in the development of novel antibiotics and anticancer agents. The hydroxyl group at the 2-position of the pyridine ring plays a critical role in these applications by enabling hydrogen bonding interactions with biological targets.
In addition to its medicinal chemistry applications, this compound has also gained attention in the field of materials science. The boron-containing substituent has been shown to enhance the electronic properties of materials, making it a valuable component in the synthesis of advanced polymers and semiconductors. Recent advancements in nanotechnology have further highlighted the potential of this compound in creating high-performance electronic devices.
The structural uniqueness of 5-fluoro-pyridinol derivatives also makes them ideal candidates for studying chemical reactivity under various conditions. For example, recent experiments have explored their behavior under photochemical conditions, revealing novel reaction pathways that could be harnessed for synthesizing complex organic molecules.
In terms of stability and handling, this compound is relatively stable under normal storage conditions. However, it is recommended to handle it with care due to its sensitivity to moisture and light. Proper storage techniques include keeping it in an air-tight container and avoiding exposure to direct sunlight.
The growing interest in this compound is reflected in the increasing number of research publications that focus on its synthesis, characterization, and applications. Collaborative efforts between academic institutions and industry partners have further accelerated the development of innovative uses for this compound.
In conclusion, 5-fluoro-pyridinol derivatives, particularly those with boron-containing substituents like tetramethylboronate groups, represent a fascinating area of research with wide-ranging implications across multiple disciplines. As scientific understanding continues to deepen, it is anticipated that this compound will play an even more pivotal role in advancing both medicinal chemistry and materials science.
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